1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole
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Overview
Description
1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole is a compound belonging to the triazole family, which is a class of nitrogen-containing heterocycles. Triazoles are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a triazole ring in the structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, a process commonly referred to as “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a highly efficient and versatile method for triazole synthesis .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Alkylated or arylated triazoles.
Scientific Research Applications
1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for drug development.
Medicine: It has been investigated for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of their biological functions. The sulfur atom in the methylsulfanyl group can also participate in redox reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
- 1-(4-Methylsulfanylphenyl)triazole
- 1-(3-Methylphenyl)triazole
- 1-(3-Methylsulfanylphenyl)tetrazole
Uniqueness: 1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole is unique due to the presence of both the triazole ring and the methylsulfanyl group. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets, which are not observed in similar compounds .
Properties
IUPAC Name |
1-(3-methylsulfanylphenyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-13-9-4-2-3-8(7-9)12-6-5-10-11-12/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWRQZGBLFGRST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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